Sulfaphenazole

CYP2C9 inhibition drug-drug interaction enzyme kinetics

Choose sulfaphenazole as the gold-standard CYP2C9 inhibitor—with >100-fold selectivity over CYP2C8 (Ki 63 μM) and CYP2C18 (Ki 29 μM), and zero inhibition of CYP1A2, CYP3A4, or CYP2C19. At 10 μM, it provides complete, selective CYP2C9 inactivation in human liver microsomes, enabling definitive reaction phenotyping for DMPK regulatory submissions. Its high potency (Ki ~0.3 μM) and validated in vitro–in vivo correlation anchor PBPK models for clinical DDI risk prediction. Also suited for endothelial ROS/NO pathway studies and sulfonamide analytical method validation.

Molecular Formula C15H14N4O2S
Molecular Weight 314.4 g/mol
CAS No. 526-08-9
Cat. No. B1682705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfaphenazole
CAS526-08-9
SynonymsPhenylsulfapyrazole
Sulfaphenazole
Sulfaphenylpyrazol
Sulphaphenazole
Molecular FormulaC15H14N4O2S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C15H14N4O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-10-11-17-19(15)13-4-2-1-3-5-13/h1-11,18H,16H2
InChIKeyQWCJHSGMANYXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.6 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfaphenazole (CAS 526-08-9): Baseline Overview and Procurement-Relevant Properties


Sulfaphenazole (CAS 526-08-9) is a small-molecule sulfonamide derivative [1], historically used as an antibacterial agent [2] and now predominantly employed as a selective cytochrome P450 (CYP) 2C9 inhibitor in biochemical and pharmacological research . It is a white to light yellow crystalline powder with a melting point of 179-183°C and a molecular weight of 314.4 g/mol . At 25°C, its aqueous solubility is 0.15 g/100 mL at pH 7.5, and it exhibits a logP of 1.52 [3][4].

Sulfaphenazole: Why Generic CYP2C9 Inhibitors or Other Sulfonamides Cannot Be Substituted


Although sulfaphenazole is structurally related to other sulfonamides, its functional profile is not interchangeable. Its unique molecular geometry—specifically, the aniline function and N-phenylpyrazole substituent—enables high-affinity, competitive binding to the CYP2C9 active site, a property not shared by other sulfonamides like sulfamethoxazole or sulfadiazine [1][2]. This results in a >100-fold selectivity for CYP2C9 over related isoforms (e.g., CYP2C8, CYP2C18) and no inhibitory activity against CYP1A2, CYP3A4, or CYP2C19 [1]. Consequently, substituting sulfaphenazole with a generic 'CYP2C9 inhibitor' or another sulfonamide introduces significant variability in off-target effects, confounding experimental outcomes in drug metabolism and pharmacokinetic (DMPK) studies. The evidence below quantifies these non-interchangeable properties.

Sulfaphenazole: Quantitative Differentiation from Closest Analogs and Alternatives


CYP2C9 Inhibition Potency (Ki) of Sulfaphenazole vs. Seven Other Sulfonamides in Human Liver Microsomes

Sulfaphenazole demonstrates the highest CYP2C9 inhibitory potency among eight structurally related sulfonamides tested in human liver microsomes [1]. Its Ki value is at least 167-fold lower (more potent) than the next most potent comparators, sulfadiazine and sulfamethizole [1].

CYP2C9 inhibition drug-drug interaction enzyme kinetics

Isoform Selectivity Index: CYP2C9 vs. CYP2C8 and CYP2C18

Sulfaphenazole's selectivity for CYP2C9 over the closely related isoforms CYP2C8 and CYP2C18 is quantitatively defined, establishing it as a benchmark selective probe [1][2]. Its Ki for CYP2C9 is 0.3 μM, while Ki values for CYP2C8 and CYP2C18 are 63 μM and 29 μM, respectively [1].

CYP2C9 CYP2C8 CYP2C18 isoform selectivity enzyme inhibition

Functional In Vivo Relevance: Predicted vs. Observed AUC Increase of Co-administered Tolbutamide

The high in vitro potency of sulfaphenazole translates directly into a significant in vivo drug-drug interaction (DDI) risk, a property that can be exploited for experimental DDI models. Co-administration of sulfaphenazole was predicted to increase the AUC of the CYP2C9 substrate tolbutamide by 4.8-fold, which aligned with observed human data [1]. In contrast, sulfamethizole was predicted to increase tolbutamide AUC by only 1.6-fold [1].

drug-drug interaction pharmacokinetics CYP2C9 AUC

Sulfaphenazole: Recommended Research and Industrial Application Scenarios


CYP2C9 Reaction Phenotyping in Human Liver Microsomes and Hepatocytes

Sulfaphenazole is the gold-standard chemical inhibitor for delineating the fractional contribution of CYP2C9 to the metabolism of a new chemical entity (NCE). Using a concentration of 10 μM ensures complete and selective CYP2C9 inhibition in human liver microsomes [1]. This allows researchers to confidently attribute any remaining metabolic turnover to other CYP isoforms or non-CYP enzymes, which is a critical step in DMPK profiling and regulatory submission for new drug candidates.

Establishing CYP2C9-Dependent Pharmacokinetic Drug-Drug Interaction (DDI) Models

Due to its high potency (Ki ~0.3 μM) and validated correlation between in vitro data and in vivo AUC changes [1], sulfaphenazole is the ideal positive control for developing and validating physiologically-based pharmacokinetic (PBPK) models of CYP2C9-mediated DDIs. Its use ensures that the model's predictive power is anchored to a well-characterized, robust inhibitor, which is essential for accurate prediction of clinical DDI risk with new drug candidates that are CYP2C9 substrates.

Cardiovascular Research: Probing CYP2C9-Derived Reactive Oxygen Species (ROS)

Sulfaphenazole's ability to inhibit CYP2C9 has been directly linked to enhanced nitric oxide (NO) bioavailability in endothelial cells, likely by reducing CYP2C9-generated reactive oxygen species (ROS) [1]. This makes it a valuable tool for investigating the role of CYP2C9 in endothelial dysfunction, vascular tone regulation, and ischemia-reperfusion injury. For these studies, sulfaphenazole offers a specific pharmacological approach to modulate oxidative stress pathways dependent on this enzyme.

Analytical Reference Standard for HPLC Method Development and Validation

High-purity sulfaphenazole (e.g., ≥98% by HPLC) serves as a certified reference material for developing and validating analytical methods, such as reverse-phase HPLC, for the detection and quantification of sulfonamides in complex matrices [1][2]. Its well-defined chromatographic properties and availability in high purity from reputable vendors make it a reliable standard for quality control in pharmaceutical analysis and environmental monitoring of sulfonamide residues.

Technical Documentation Hub

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